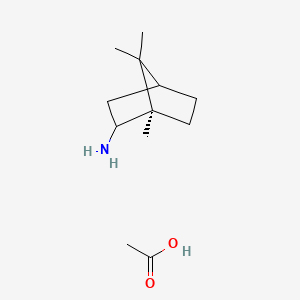
(+)-endo-2-Bornanamine acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(+)-endo-2-Bornanamine acetate is an organic compound that belongs to the class of amines and esters It is derived from bornane, a bicyclic organic compound, and is known for its unique structural properties
Vorbereitungsmethoden
The synthesis of (+)-endo-2-Bornanamine acetate typically involves the esterification of (+)-endo-2-Bornanamine with acetic acid or acetic anhydride. The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond. Industrial production methods may involve the use of catalysts to increase the efficiency and yield of the reaction. Common synthetic routes include:
Esterification with Acetic Acid: This method involves reacting (+)-endo-2-Bornanamine with acetic acid in the presence of a strong acid catalyst such as sulfuric acid.
Esterification with Acetic Anhydride: This method involves reacting (+)-endo-2-Bornanamine with acetic anhydride, often in the presence of a base such as pyridine to neutralize the by-products.
Analyse Chemischer Reaktionen
(+)-endo-2-Bornanamine acetate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield (+)-endo-2-Bornanamine and acetic acid.
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amine group can undergo nucleophilic substitution reactions with various electrophiles to form substituted amines.
Common reagents used in these reactions include acids (e.g., hydrochloric acid for hydrolysis), bases (e.g., sodium hydroxide for hydrolysis), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride).
Wissenschaftliche Forschungsanwendungen
(+)-endo-2-Bornanamine acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various chemical products and as an intermediate in organic synthesis.
Wirkmechanismus
The mechanism of action of (+)-endo-2-Bornanamine acetate involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing acetic acid, which can further participate in biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
(+)-endo-2-Bornanamine acetate can be compared with other similar compounds such as:
Bornyl Acetate: Similar in structure but lacks the amine group, making it less reactive in certain chemical reactions.
Camphor: A related bicyclic compound with a ketone group instead of an ester, leading to different chemical properties and applications.
Menthol: Another bicyclic compound with an alcohol group, used widely in medicinal and cosmetic applications.
The uniqueness of this compound lies in its combination of an amine and an ester group, providing a versatile platform for various chemical transformations and applications.
Eigenschaften
CAS-Nummer |
22243-54-5 |
|---|---|
Molekularformel |
C12H23NO2 |
Molekulargewicht |
213.32 g/mol |
IUPAC-Name |
acetic acid;(1R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine |
InChI |
InChI=1S/C10H19N.C2H4O2/c1-9(2)7-4-5-10(9,3)8(11)6-7;1-2(3)4/h7-8H,4-6,11H2,1-3H3;1H3,(H,3,4)/t7?,8?,10-;/m0./s1 |
InChI-Schlüssel |
WWHCMMUHZHQVFL-NOXKLTGNSA-N |
Isomerische SMILES |
CC(=O)O.C[C@@]12CCC(C1(C)C)CC2N |
Kanonische SMILES |
CC(=O)O.CC1(C2CCC1(C(C2)N)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N'-bis[(4-phenyl-4-piperidyl)methyl]decanediamide](/img/structure/B14708813.png)
![3-Methyl-1,2-dihydroacenaphtho[3,4-b]benzo[d]thiophene](/img/structure/B14708816.png)


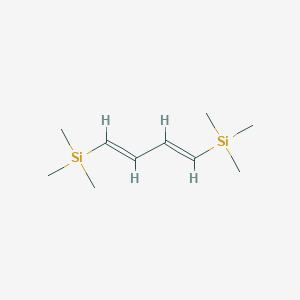
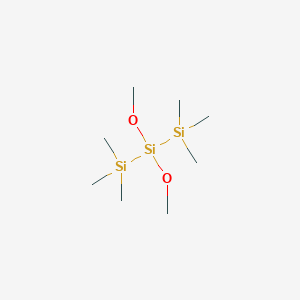


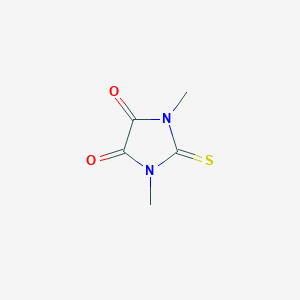


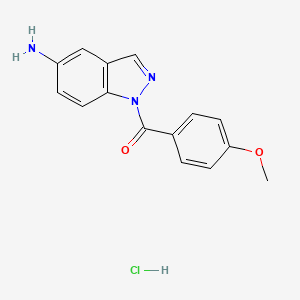
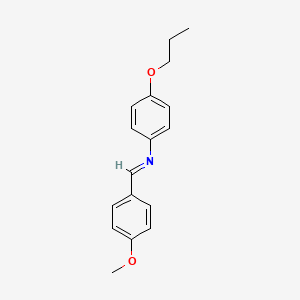
![Tris[4-(trifluoromethyl)phenyl]phosphane oxide](/img/structure/B14708892.png)
